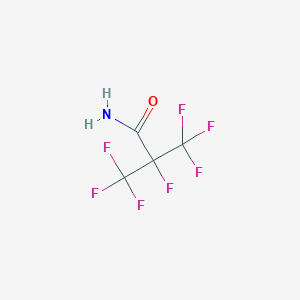![molecular formula C20H20FNO3 B6296549 N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide CAS No. 116292-03-6](/img/structure/B6296549.png)
N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide is a phthalimide derivative with the molecular formula C20H20FNO3 and a molecular weight of 341.4 g/mol
Métodos De Preparación
The synthesis of N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide typically involves a multi-step process. The starting materials and specific reaction conditions can vary, but a common synthetic route includes the following steps:
Formation of the Fluoromethyl Intermediate:
Benzyloxy Group Addition: The next step involves the addition of a benzyloxy group to the intermediate compound.
Phthalimide Formation: Finally, the phthalimide moiety is introduced to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide has shown potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a lead compound in drug development, targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application. In drug development, for example, the compound may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide can be compared with other phthalimide derivatives and compounds with similar structures. Some similar compounds include:
N-Phthaloylglutamic Acid: Another phthalimide derivative with different functional groups.
N-(4-Methoxybenzyl)phthalimide: A compound with a methoxybenzyl group instead of a benzyloxy group.
N-(4-Fluorobenzyl)phthalimide: A compound with a fluorobenzyl group instead of a fluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(1-fluoro-5-phenylmethoxypentan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-13-16(9-6-12-25-14-15-7-2-1-3-8-15)22-19(23)17-10-4-5-11-18(17)20(22)24/h1-5,7-8,10-11,16H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQUYDZTPMLBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(CF)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B6296567.png)


